molecular formula C21H22N2OS B2568125 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide CAS No. 863513-06-8

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Cat. No.: B2568125
CAS No.: 863513-06-8
M. Wt: 350.48
InChI Key: PCBTYOGVFAWIPI-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common synthetic route involves the reaction of a thioamide with a haloketone to form the thiazole ring. The reaction conditions often include the use of a polar aprotic solvent like ethyl acetate and a base to facilitate the cyclization . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.

    Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.

    Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar compounds to 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

This compound is unique due to its specific substitution pattern, which can influence its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-14-19-16-25-21(23-19)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBTYOGVFAWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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